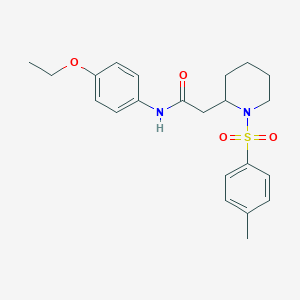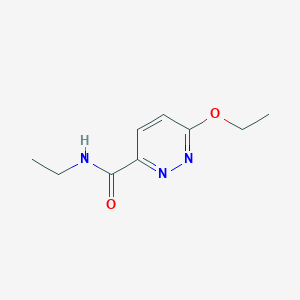![molecular formula C23H28N6O3 B2863241 6-(2,5-二甲苯基)-4,7-二甲基-2-(2-吗啉-4-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 878728-15-5](/img/structure/B2863241.png)
6-(2,5-二甲苯基)-4,7-二甲基-2-(2-吗啉-4-基乙基)嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Herbicidal Activity
The compound has been investigated for its potential as a herbicide . It’s structurally similar to molecules that have shown activity against Phalaris minor , a major weed in wheat crops. The related molecule, 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, demonstrated herbicidal activity comparable to the reference herbicide isoproturon . This suggests that our compound of interest may also serve as an effective herbicide, potentially overcoming resistance issues.
Interaction with Photosystem-II D1 Protein
The compound’s analogs have been studied for their binding affinity and inhibition constant against the D1 protein of Photosystem-II (PS-II) . This protein plays a crucial role in the electron transfer during photosynthesis. The ability to bind and inhibit this protein could make the compound a candidate for controlling photosynthetic weeds.
Molecular Dynamics Simulations
Computational studies, including molecular dynamics simulations , have been used to evaluate the binding and conformational stability of the compound’s analogs with target proteins . This application is crucial for predicting the behavior of the compound in biological systems and could be applied to our compound for similar studies.
Binding Free Energy Calculations
The compound’s analogs have undergone binding free energy calculations to determine the energetic favorability of their interactions with biological targets . This method, often referred to as MM/PBSA, is essential for understanding the thermodynamics of the compound-protein interactions and could be applied to our compound to predict its binding efficiency.
Whole Plant Assay
Experimental approaches such as whole plant assays have been conducted to evaluate the herbicidal activity of similar compounds . These assays are vital for assessing the real-world efficacy of the compound as a herbicide and could be replicated for our compound to confirm its activity.
De Novo Design
The related compounds have been part of a de novo design process to discover new herbicides . This involves creating new molecules from scratch based on desired properties and biological targets. Our compound could be included in such a design process to develop novel herbicides.
Resistance Management
Considering the structural similarity to compounds that have been synthesized to combat herbicide resistance, our compound could be explored for its potential in resistance management strategies . This is particularly important for maintaining the efficacy of herbicides over time.
Physicochemical Profiling
The analogs of our compound have been subjected to physicochemical profiling to assess their suitability as herbicides . This includes evaluating properties like solubility, stability, and toxicity. Such profiling is essential for determining the practical applications of our compound in agricultural settings.
属性
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-16(2)18(13-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBXFFPGLMBHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)

![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)

![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)



![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)